molecular formula C8H14N2S B3022486 Isobutyl-thiazol-2-ylmethyl-amine CAS No. 920480-06-4

Isobutyl-thiazol-2-ylmethyl-amine

Cat. No.: B3022486
CAS No.: 920480-06-4
M. Wt: 170.28
InChI Key: BHSRMJOAVCEUDM-UHFFFAOYSA-N
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Description

Isobutyl-thiazol-2-ylmethyl-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural and synthetic products .

Preparation Methods

The synthesis of isobutyl-thiazol-2-ylmethyl-amine typically involves the reaction of isobutylamine with thiazole derivatives under specific conditions. One common method includes the use of thiazole-2-carboxaldehyde as a starting material, which reacts with isobutylamine in the presence of a catalyst to form the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Isobutyl-thiazol-2-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace specific atoms or groups.

Scientific Research Applications

Isobutyl-thiazol-2-ylmethyl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl-thiazol-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit kinase activity, which is involved in cell signaling and division.

Comparison with Similar Compounds

Isobutyl-thiazol-2-ylmethyl-amine can be compared with other thiazole derivatives, such as:

These compounds share the thiazole ring but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-7(2)5-9-6-8-10-3-4-11-8/h3-4,7,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSRMJOAVCEUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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